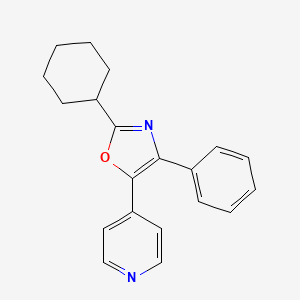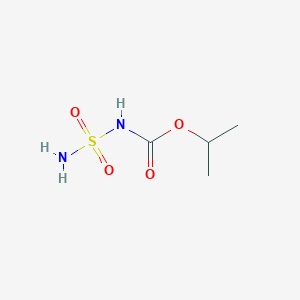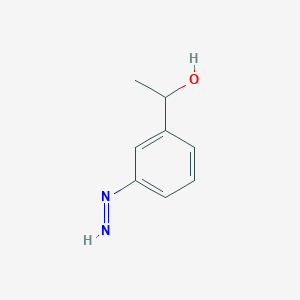
9,10-Bis(1-cyclopropylideneprop-2-EN-1-YL)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of cyclopropylidene groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the cyclopropylidene groups or the anthracene core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene involves its interaction with light and subsequent photophysical processes. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The molecular targets and pathways involved in these processes are primarily related to its electronic structure and the nature of the substituents on the anthracene core .
Comparaison Avec Des Composés Similaires
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison: Compared to these similar compounds, 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene exhibits unique photophysical properties due to the presence of cyclopropylidene groups. These groups influence the electronic structure and stability of the compound, making it distinct in terms of its fluorescence quantum yield and thermal stability .
Propriétés
Numéro CAS |
654667-16-0 |
|---|---|
Formule moléculaire |
C26H22 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
9,10-bis(1-cyclopropylideneprop-2-enyl)anthracene |
InChI |
InChI=1S/C26H22/c1-3-19(17-13-14-17)25-21-9-5-7-11-23(21)26(20(4-2)18-15-16-18)24-12-8-6-10-22(24)25/h3-12H,1-2,13-16H2 |
Clé InChI |
IIAMMTXGAVQBFR-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C1CC1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(=C5CC5)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



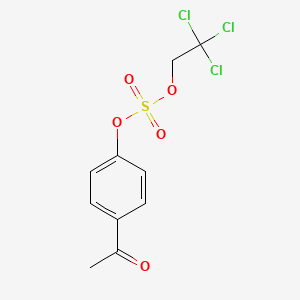
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
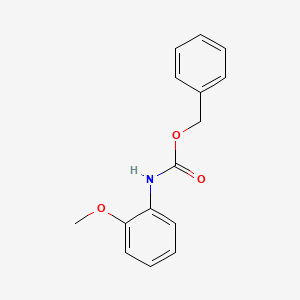
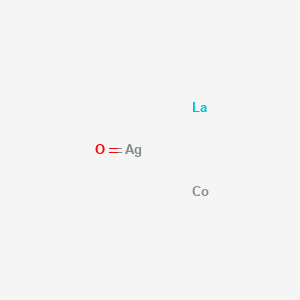
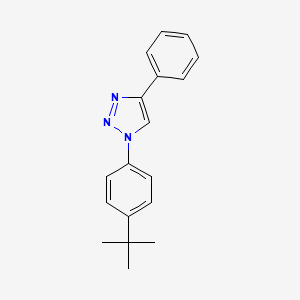
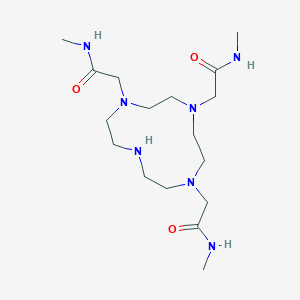
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
